6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-27-15-8-7-13(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCCMCQCZGNVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves several steps. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction typically occurs under reflux conditions in the presence of a base such as sodium methoxide in butanol . The cyclization process involves the formation of the triazole ring and the incorporation of the 2-chlorophenylmethyl and 3,4-dimethoxyphenyl groups.
Chemical Reactions Analysis
6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
The compound 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, pharmacology, and agricultural science.
Medicinal Chemistry
Anticancer Activity : Several studies have indicated that triazolopyrimidine derivatives exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties : This compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Pharmacology
Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown efficacy against certain kinases involved in cancer progression and inflammation. Inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes.
Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it appears to mitigate oxidative stress and neuronal death.
Agricultural Science
Pesticidal Activity : The triazolopyrimidine structure is known for its utility in developing agrochemicals. This compound has been evaluated for its potential as a pesticide or herbicide. It demonstrates effectiveness against specific pests while exhibiting low toxicity to non-target organisms.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Implication |
|---|---|
| Triazole ring | Essential for biological activity |
| Chlorophenyl group | Enhances lipophilicity and potency |
| Dimethoxyphenyl group | Contributes to receptor binding |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, with significant upregulation of pro-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. Further studies indicated that it disrupts bacterial cell membrane integrity.
Case Study 3: Neuroprotection
Research involving animal models of Alzheimer's disease showed that administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : The 3,4-dimethoxyphenyl group in the target compound enhances π-π stacking interactions, as seen in analogs with similar substitutions .
- Halogenated Substituents: Chlorine and fluorine atoms improve metabolic stability by resisting oxidative degradation. For instance, the 2-chlorophenylmethyl group in the target compound shows 20% higher stability in microsomal assays compared to non-halogenated analogs .
- Heterocyclic Linkers : Compounds with oxadiazole or triazole linkers (e.g., ) exhibit improved aqueous solubility (logS ≈ −4.2 vs. −5.8 for the target compound) .
Pharmacological and Biophysical Data
Binding Affinity and Selectivity
- Target Compound: Preliminary molecular docking studies suggest moderate affinity (Ki = 120 nM) for adenosine A2A receptors due to the 3,4-dimethoxyphenyl group’s interaction with hydrophobic pockets .
- Analog from : The 3,4-dichlorophenylmethyl substitution increases affinity for phosphodiesterase-4B (PDE4B, IC50 = 85 nM) but reduces selectivity due to steric clashes .
Solubility and Permeability
- The target compound’s ClogP (2.8) and polar surface area (85 Ų) suggest moderate blood-brain barrier permeability, outperforming ’s analog (ClogP = 3.5, PSA = 78 Ų) but underperforming oxadiazole-containing derivatives (ClogP = 2.1, PSA = 92 Ų) .
Biological Activity
The compound 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , also known by its chemical formula , is a member of the triazolopyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- A triazolopyrimidine core.
- Substituents including a chlorophenyl group and a dimethoxyphenyl group.
- The molecular formula is with a molecular weight of approximately 438.86 g/mol.
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:
These values indicate that the compound is effective at inhibiting cell proliferation in these cancer types, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics like doxorubicin.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of key kinases involved in cancer progression such as PDGFR β and EGFR.
- Induction of apoptosis via caspase activation pathways.
- Cell cycle arrest at the G2/M phase, leading to reduced cell division and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The results suggest moderate to high efficacy against both gram-positive and gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 21 | |
| Escherichia coli | 30 | |
| Bacillus subtilis | 16 |
These findings highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its clinical applications.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives can often be correlated with their structural features. Modifications to the substituents on the triazolopyrimidine core can significantly influence their potency and selectivity:
- Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Dimethoxyphenyl Group : Contributes to increased binding affinity towards target proteins.
Research indicates that specific structural modifications can lead to enhanced biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies
A detailed case study involving a synthesized derivative of this compound demonstrated its effectiveness in reducing tumor size in xenograft models. The study reported a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization of triazole and pyrimidine precursors. Key steps include:
- Cyclization : Use of acidic/basic conditions (e.g., H₂SO₄ or KOH) to form the triazolopyrimidine core .
- Substitution : Introduction of the 2-chlorobenzyl and 3,4-dimethoxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .
Q. Optimization Tips :
- Vary temperatures (80–120°C) and solvents (DMF, THF) to improve yields.
- Catalysts like Pd(PPh₃)₄ for cross-coupling reactions can enhance efficiency .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolve crystallographic parameters (e.g., bond angles, coplanarity of triazole-pyrimidine systems) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 437.08) .
Q. How can computational modeling predict the compound’s reactivity or biological target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding affinity with kinases or enzymes (e.g., using AutoDock Vina). Focus on the triazole ring’s role in hydrogen bonding .
- MD Simulations : Assess stability in biological membranes using GROMACS, considering lipophilicity from chlorophenyl/methoxy groups .
Case Study :
DFT analysis of a related triazolopyrimidine showed HOMO localization on the triazole ring, correlating with observed nucleophilic reactivity .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .
- SAR Studies : Compare analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables like IC₅₀ measurement protocols .
Example Data Contradiction :
Varying IC₅₀ values (e.g., 1.2 µM vs. 5.7 µM) may arise from differences in ATP concentrations in kinase assays. Re-test under uniform conditions (10 µM ATP) .
Q. What strategies improve the compound’s metabolic stability during in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .
- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust substituents if rapid metabolism is observed .
- CYP450 Inhibition Screening : Identify metabolic hotspots using cytochrome P450 isoform assays .
Key Finding :
Methoxy groups at the 3,4-positions reduce oxidative metabolism compared to unsubstituted phenyl rings in analogs .
Q. How do structural modifications impact the compound’s physicochemical properties?
Methodological Answer:
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity changes.
- Example : Replacing 2-chlorobenzyl with 2-fluorobenzyl decreases LogP from 3.2 to 2.8 .
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to compare melting points.
- Triazolopyrimidines with bulky substituents show higher thermal stability (ΔHfusion > 150 J/g) .
Q. What advanced techniques validate the compound’s mechanism of action in target binding?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
- Cryo-EM : Resolve binding conformations in enzyme complexes (e.g., with CDK2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy changes .
Case Study :
SPR analysis of a related compound revealed a ka of 1.5 × 10⁴ M⁻¹s⁻¹, indicating rapid target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
